3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride
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Overview
Description
3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H14F3N.ClH. It is a derivative of cyclopentan-1-amine, featuring a trifluoromethyl group and two methyl groups at the 3rd position of the cyclopentane ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.
Trifluoromethylation: The cyclopentanone undergoes trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a strong base such as potassium tert-butoxide.
Reduction: The resulting trifluoromethylated cyclopentanone is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amination: Finally, the cyclopentanone derivative is converted to the desired amine through amination reactions using ammonia or ammonium chloride under high-pressure conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are employed.
Substitution: Nucleophiles such as halides or alkyl groups are used in substitution reactions.
Major Products Formed:
Oxidation Products: Cyclopentanone derivatives, carboxylic acids.
Reduction Products: Cyclopentanamine derivatives.
Substitution Products: Various trifluoromethyl-substituted cyclopentanes.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic uses in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact mechanism would vary based on the context of its use.
Comparison with Similar Compounds
3-(Trifluoromethyl)cyclopentan-1-amine;hydrochloride: Similar structure but lacks the methyl groups.
3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride: Similar but with a cyclohexane ring instead of cyclopentane.
Uniqueness: 3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride is unique due to its combination of trifluoromethyl and methyl groups on the cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
3,3-dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c1-6(2)3-4-7(12,5-6)8(9,10)11;/h3-5,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDIUWNPZDHIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(C(F)(F)F)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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